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Compound of Interest

Compound Name: Boc-2-aminothiazole

Cat. No.: B8519521 Get Quote

Introduction: The Hinge-Binding Scaffold
In the landscape of targeted protein kinase inhibitors (PKIs), the 2-aminothiazole moiety

represents a "privileged scaffold." Its ubiquity in FDA-approved drugs (e.g., Dasatinib,

Dabrafenib, Alpelisib) stems from its ability to mimic the adenine ring of ATP.

The 2-aminothiazole core typically functions as a bidentate hinge binder:

Acceptor: The thiazole nitrogen (N3) accepts a hydrogen bond from the backbone amide of

the kinase hinge region.

Donor: The exocyclic amino group (C2-NH) donates a hydrogen bond to the backbone

carbonyl of the adjacent residue.

Why Boc-Protection? While the free amine is critical for binding, it is a liability during synthesis.

It is nucleophilic and prone to oxidation. Protecting this group with a tert-butyloxycarbonyl (Boc)

moiety serves three critical functions:

Chemoselectivity: Masks the amine during aggressive C-5 functionalization (e.g., lithiation or

cross-coupling).

Solubility: Increases the lipophilicity of the intermediate, facilitating purification in organic

solvents (DCM, EtOAc) compared to the highly polar free amine.
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Directing Group: The Boc carbonyl can act as a weak Ortho-Directing Group (ODG) for

metallation chemistry.

Chemical Properties & Handling
Compound:tert-Butyl thiazol-2-ylcarbamate (Boc-2-aminothiazole)

CAS: 170961-15-6 (Generic structure ref) / 96-50-4 (Parent amine)

MW: 200.26 g/mol

Appearance: White to pale yellow crystalline solid.

Stability: Stable at room temperature. Avoid strong acids (cleaves Boc) and strong oxidizers.

[1]

Solubility: Soluble in DCM, THF, MeOH, DMSO. Sparingly soluble in water.

Safety Precautions:

H315/H319: Causes skin and serious eye irritation.

Handling: Use standard PPE. Handle in a fume hood to avoid inhalation of dusts.

Synthetic Protocols
This section outlines the two most critical workflows for utilizing this building block: C-5

Functionalization (to install the "tail" or solvent-front groups) and Deprotection/Coupling (to link

the core).

Protocol A: Regioselective C-5 Bromination
Functionalizing the C-5 position allows researchers to extend the molecule into the kinase

"back pocket" or solvent channel.

Mechanism: Electrophilic Aromatic Substitution (EAS). The Boc-amino group activates the ring,

directing electrophiles to the C-5 position.

Reagents:
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Starting Material: N-Boc-2-aminothiazole (1.0 equiv)

N-Bromosuccinimide (NBS) (1.05 equiv)

Solvent: Acetonitrile (ACN) or DCM

Temperature: 0°C to RT

Step-by-Step:

Dissolution: Dissolve 10 mmol of N-Boc-2-aminothiazole in 50 mL of anhydrous ACN. Cool

to 0°C in an ice bath.

Addition: Add NBS (10.5 mmol) portion-wise over 15 minutes. Note: Protect from light to

prevent radical side reactions.

Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours. Monitor by TLC

(Hexane/EtOAc 3:1). The product (5-bromo derivative) is typically less polar than the starting

material.

Quench: Dilute with EtOAc (100 mL) and wash with 10% Na₂S₂O₃ (to remove excess

bromine) followed by saturated NaHCO₃.

Isolation: Dry organic layer over MgSO₄, filter, and concentrate.

Purification: Recrystallize from Hexane/EtOAc or purify via silica flash chromatography (0-

20% EtOAc in Hexane).

Yield Expectation: 85-95%[2]

Validation: ¹H NMR (CDCl₃) shows disappearance of the C-5 proton (typically a

doublet/singlet around 7.0-7.5 ppm).

Protocol B: Palladium-Catalyzed Cross-Coupling
(Suzuki-Miyaura)
Once brominated, the scaffold is ready for C-C bond formation to install aryl/heteroaryl groups.
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Reagents:

Substrate: 5-Bromo-N-Boc-2-aminothiazole (1.0 equiv)

Boronic Acid: Ar-B(OH)₂ (1.2 equiv)

Catalyst: Pd(dppf)Cl₂[3]·DCM (5 mol%)

Base: K₂CO₃ (2M aq. solution, 3.0 equiv)

Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

Setup: In a microwave vial or pressure tube, combine the bromide, boronic acid, and Pd

catalyst.

Solvent: Add Dioxane and the aqueous K₂CO₃ solution. Sparge with Argon for 5 minutes.

Heating: Seal and heat to 90°C (oil bath) or 100°C (Microwave) for 2-4 hours.

Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc.

Purification: Concentrate and purify via column chromatography. This installs the "Tail" region

of the inhibitor.

Protocol C: Boc-Deprotection & Core Coupling
To finalize the inhibitor, the amine must be exposed and often coupled to a central aromatic

core (e.g., a pyrimidine in Dasatinib).

Reagents:

Acid: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

Solvent: DCM (for TFA) or Dioxane/MeOH (for HCl).

Step-by-Step:
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Deprotection: Dissolve the intermediate in DCM (5 mL/mmol). Add TFA (2 mL/mmol). Stir at

RT for 1-2 hours.

Free-Basing: Concentrate to dryness. The residue is the TFA salt. To free-base, redissolve in

EtOAc and wash with saturated NaHCO₃.

Coupling (Buchwald-Hartwig):

React the free 2-aminothiazole with a chloro-pyrimidine/pyridine core.

Conditions: Pd₂dba₃, Xantphos, Cs₂CO₃, Dioxane, 100°C.

Note: The 2-aminothiazole amine is less nucleophilic than standard anilines; highly active

catalysts (e.g., BrettPhos, Xantphos) are recommended.

Visualizations
Diagram 1: Synthetic Workflow
This flowchart illustrates the transformation of the building block into a functional kinase

inhibitor.
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Caption: Step-by-step synthetic route from Boc-2-aminothiazole to a final kinase inhibitor

library.

Diagram 2: Pharmacophore Binding Mode
This diagram visualizes how the deprotected scaffold interacts with the kinase ATP pocket.
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Caption: Schematic of the bidentate hydrogen bonding network between the 2-aminothiazole

core and the kinase hinge.[4]

Quantitative Data Summary
Parameter Value / Condition Note

C-5 Bromination Yield 85 - 95%
High efficiency using NBS in

ACN.

Suzuki Coupling Yield 70 - 90%
Dependent on steric bulk of

boronic acid.

Deprotection Yield >95%
Quantitative conversion with

TFA.

pKa (Thiazole N) ~2.5 (Conjugate acid)
Weakly basic; protonates only

in strong acid.

H-Bond Donors 1 (C2-NH) Critical for Hinge interaction.

H-Bond Acceptors 2 (N3, Boc-CO)
N3 is the primary kinase

interaction point.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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